4-(2,3-Dichloroanilino)-4-oxobutanoic acid
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Overview
Description
4-(2,3-Dichloroanilino)-4-oxobutanoic acid is an organic compound that features a dichloroaniline moiety attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 2,3-dichloroaniline with maleic anhydride. The reaction is carried out in a solvent such as diethyl ether at room temperature for several hours. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichloroanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroaniline moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-(2,3-Dichloroanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A precursor in the synthesis of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid.
2,4-Dichloroaniline: Another dichloroaniline isomer with different chemical properties.
3,4-Dichloroaniline: Used in the production of herbicides and dyes.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of dichloroaniline
Properties
IUPAC Name |
4-(2,3-dichloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELDNPZIZVTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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